molecular formula C16H13NO2 B14488573 4-(3-Methoxyphenyl)quinolin-2(1H)-one CAS No. 65848-66-0

4-(3-Methoxyphenyl)quinolin-2(1H)-one

Cat. No.: B14488573
CAS No.: 65848-66-0
M. Wt: 251.28 g/mol
InChI Key: SJNMPHIZLJYRAS-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a methoxy group on the phenyl ring and a quinolinone core makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinone to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methoxyphenyl)quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinolin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    4-(4-Methoxyphenyl)quinolin-2(1H)-one: Similar structure but with the methoxy group in a different position, potentially leading to different properties.

    4-(3-Hydroxyphenyl)quinolin-2(1H)-one: Contains a hydroxy group instead of a methoxy group, which can significantly alter its chemical behavior and biological activity.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in 4-(3-Methoxyphenyl)quinolin-2(1H)-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

65848-66-0

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(3-methoxyphenyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)14-10-16(18)17-15-8-3-2-7-13(14)15/h2-10H,1H3,(H,17,18)

InChI Key

SJNMPHIZLJYRAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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